Cas no 99903-61-4 (N-(5-cyano-1,3-thiazol-2-yl)acetamide)

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a cyano group at the 5-position and an acetamide moiety at the 2-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of both electron-withdrawing (cyano) and amide functionalities enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its high purity and stability under standard conditions make it suitable for precise synthetic workflows. The compound’s well-defined molecular architecture facilitates further derivatization, supporting the design of novel thiazole-based compounds with tailored properties.
N-(5-cyano-1,3-thiazol-2-yl)acetamide structure
99903-61-4 structure
Product name:N-(5-cyano-1,3-thiazol-2-yl)acetamide
CAS No:99903-61-4
MF:C6H5N3OS
Molecular Weight:167.1884
CID:1123730
PubChem ID:20544504

N-(5-cyano-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-cyano-2-thiazolyl)-Acetamide
    • 2-acetylamino-thiazole-5-carbonitrile
    • 2-acetylamino-5-cyanothiazole
    • 2-Acetylamino-thiazol-5-carbonitril
    • CS-0457855
    • 99903-61-4
    • AKOS024531942
    • N-(5-cyanothiazol-2-yl)acetamide
    • SGMCVGSEMYGTQF-UHFFFAOYSA-N
    • N-(5-cyano-1,3-thiazol-2-yl)acetamide
    • F6096-0065
    • SCHEMBL2690664
    • インチ: InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10)
    • InChIKey: SGMCVGSEMYGTQF-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=NC=C(S1)C#N

計算された属性

  • 精确分子量: 167.01500
  • 同位素质量: 167.01533297g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 94Ų

じっけんとくせい

  • PSA: 94.02000
  • LogP: 1.04618

N-(5-cyano-1,3-thiazol-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6096-0065-20μmol
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
20μmol
$118.5 2023-09-09
Life Chemicals
F6096-0065-75mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
75mg
$312.0 2023-09-09
Life Chemicals
F6096-0065-3mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
3mg
$94.5 2023-09-09
Life Chemicals
F6096-0065-15mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
15mg
$133.5 2023-09-09
Life Chemicals
F6096-0065-100mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
100mg
$372.0 2023-09-09
Life Chemicals
F6096-0065-10μmol
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
10μmol
$103.5 2023-09-09
Life Chemicals
F6096-0065-2μmol
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
2μmol
$85.5 2023-09-09
Life Chemicals
F6096-0065-25mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
25mg
$163.5 2023-09-09
Life Chemicals
F6096-0065-4mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
4mg
$99.0 2023-09-09
Life Chemicals
F6096-0065-1mg
N-(5-cyano-1,3-thiazol-2-yl)acetamide
99903-61-4
1mg
$81.0 2023-09-09

N-(5-cyano-1,3-thiazol-2-yl)acetamide 関連文献

N-(5-cyano-1,3-thiazol-2-yl)acetamideに関する追加情報

Professional Introduction to N-(5-cyano-1,3-thiazol-2-yl)acetamide (CAS No. 99903-61-4)

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and versatile biological activities. This compound, identified by the CAS number 99903-61-4, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular framework of this compound incorporates a thiazole core, which is a heterocyclic aromatic ring system containing sulfur, making it a valuable scaffold for designing bioactive molecules.

The structural features of N-(5-cyano-1,3-thiazol-2-yl)acetamide contribute to its remarkable chemical and biological properties. The presence of a cyano group at the 5-position of the thiazole ring enhances its reactivity and interaction with biological targets. This feature has been exploited in various research studies to develop novel therapeutic agents. The acetamide moiety at the other end of the molecule further extends its pharmacological potential, enabling modifications that can fine-tune its biological effects.

In recent years, there has been growing interest in exploring the pharmacological properties of thiazole derivatives due to their wide range of biological activities. Research has demonstrated that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, N-(5-cyano-1,3-thiazol-2-yl)acetamide has been investigated for its potential role in inhibiting certain enzymes and receptors involved in cancer progression. Studies have shown that this compound can modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

The cyano group in N-(5-cyano-1,3-thiazol-2-yl)acetamide plays a crucial role in its interaction with biological targets. The electron-withdrawing nature of the cyano group increases the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic attacks by biological molecules. This property has been leveraged in designing molecules that can selectively bind to specific enzymes or receptors. For instance, research has indicated that this compound can interact with carbonic anhydrase enzymes, which are involved in various physiological processes and are often targeted in drug development for conditions such as glaucoma and altitude sickness.

Moreover, the acetamide group provides a site for further chemical modification, allowing researchers to tailor the compound's properties for specific applications. Acetamides are known for their ability to enhance solubility and bioavailability of drug molecules. By incorporating an acetamide moiety into N-(5-cyano-1,3-thiazol-2-yl)acetamide, scientists have developed derivatives with improved pharmacokinetic profiles. These modifications have been crucial in advancing preclinical studies and moving towards clinical trials for potential therapeutic applications.

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or other similar methods that involve condensation reactions between α-haloketones and thioamides. The subsequent introduction of the cyano group is achieved through cyanation reactions using appropriate reagents such as copper cyanide or potassium cyanide under controlled conditions.

In conclusion, N-(5-cyano-1,3-thiazol-2-yl)acetamide (CAS No. 99903-61-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features enable interactions with various biological targets, making it a valuable scaffold for developing novel therapeutic agents. The combination of a thiazole core and an acetamide moiety provides multiple opportunities for chemical modification and optimization. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in drug development and medicinal chemistry.

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